molecular formula C7H10 B6166988 2-ethynyl-1,1-dimethylcyclopropane CAS No. 21777-88-8

2-ethynyl-1,1-dimethylcyclopropane

Cat. No.: B6166988
CAS No.: 21777-88-8
M. Wt: 94.15 g/mol
InChI Key: PTMQBUOJGOAYDR-UHFFFAOYSA-N
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Description

2-Ethynyl-1,1-dimethylcyclopropane is an organic compound with the molecular formula C7H10 and a molecular weight of 94.15 g/mol . It is characterized by a cyclopropane ring substituted with an ethynyl group and two methyl groups. This compound is of interest in various fields of research due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 2-ethynyl-1,1-dimethylcyclopropane typically involves the reaction of a suitable cyclopropane precursor with an ethynylating agent. One common method is the reaction of 1,1-dimethylcyclopropane with acetylene in the presence of a strong base such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) under anhydrous conditions . The reaction proceeds via deprotonation of the acetylene to form an acetylide anion, which then undergoes nucleophilic substitution with the cyclopropane precursor.

Chemical Reactions Analysis

2-Ethynyl-1,1-dimethylcyclopropane undergoes various types of chemical reactions, including:

Scientific Research Applications

2-Ethynyl-1,1-dimethylcyclopropane is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-ethynyl-1,1-dimethylcyclopropane involves its reactivity towards various chemical reagents. The ethynyl group can undergo nucleophilic addition reactions, while the cyclopropane ring can participate in ring-opening reactions under certain conditions. These reactions are often facilitated by the formation of reactive intermediates such as carbenes or radicals .

Comparison with Similar Compounds

2-Ethynyl-1,1-dimethylcyclopropane can be compared with other cyclopropane derivatives, such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields of research.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-ethynyl-1,1-dimethylcyclopropane can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "2-bromo-2-methylpropane", "sodium ethynide", "1,3-dichloro-1,1-dimethylpropene" ], "Reaction": [ "Step 1: Treatment of 2-bromo-2-methylpropane with sodium ethynide in anhydrous ether to form 2-ethynyl-2-methylpropane.", "Step 2: Reaction of 2-ethynyl-2-methylpropane with 1,3-dichloro-1,1-dimethylpropene in the presence of a strong base such as potassium tert-butoxide to form 2-ethynyl-1,1-dimethylcyclopropane." ] }

CAS No.

21777-88-8

Molecular Formula

C7H10

Molecular Weight

94.15 g/mol

IUPAC Name

2-ethynyl-1,1-dimethylcyclopropane

InChI

InChI=1S/C7H10/c1-4-6-5-7(6,2)3/h1,6H,5H2,2-3H3

InChI Key

PTMQBUOJGOAYDR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1C#C)C

Purity

95

Origin of Product

United States

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